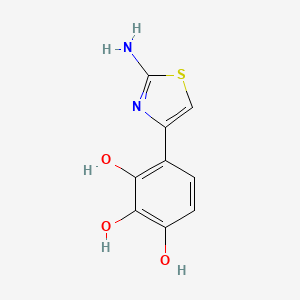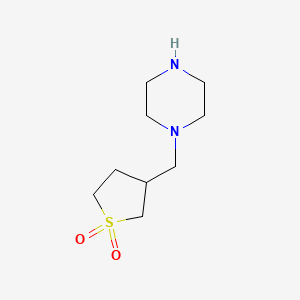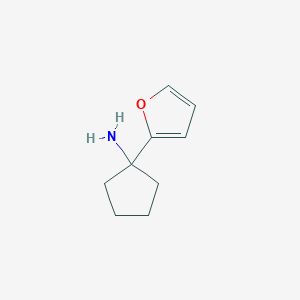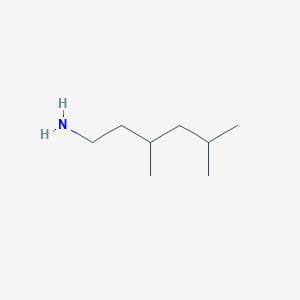
4-(Ethylthio)but-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylthio)but-2-en-1-amine is an organic compound with the molecular formula C6H13NS. It is characterized by the presence of an ethylthio group attached to a butenyl chain with an amine group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)but-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of an appropriate alkyl halide with an amine in the presence of a base. For example, the reaction of 4-chlorobut-2-en-1-amine with ethanethiol in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylthio)but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylthio)but-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethylthio)but-2-en-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in thiol-disulfide exchange reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylthio)but-2-en-1-amine
- 4-(Propylthio)but-2-en-1-amine
- 4-(Butylthio)but-2-en-1-amine
Uniqueness
4-(Ethylthio)but-2-en-1-amine is unique due to the specific length and branching of its alkylthio group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H13NS |
|---|---|
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
(E)-4-ethylsulfanylbut-2-en-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-8-6-4-3-5-7/h3-4H,2,5-7H2,1H3/b4-3+ |
Clave InChI |
ALECIVMXBZCTEY-ONEGZZNKSA-N |
SMILES isomérico |
CCSC/C=C/CN |
SMILES canónico |
CCSCC=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)

![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)

![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)




![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)


